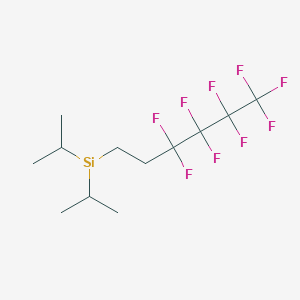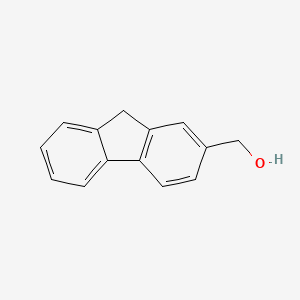![molecular formula C10H14O2 B13829851 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a hydroxyethyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone can be achieved through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexadiene ring provides a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-cyclohexadiene with similar reactivity but different structural properties.
γ-Terpinene: A related compound in the terpenoid class with similar chemical behavior.
Uniqueness
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and an ethanone group on a cyclohexadiene ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-5,8,10,12H,6H2,1-2H3 |
InChI Key |
BAJDJPFAYJAZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


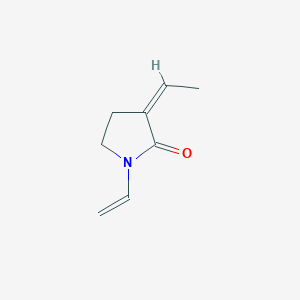
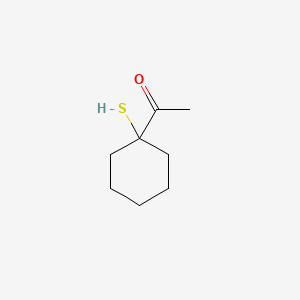

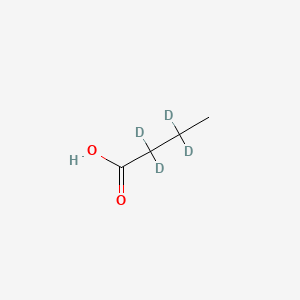
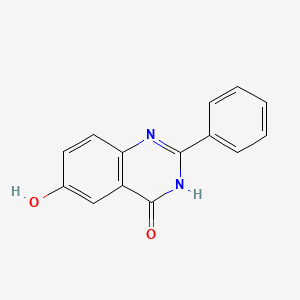
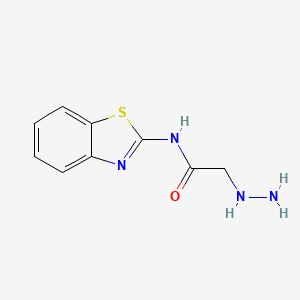
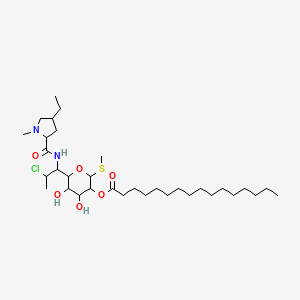
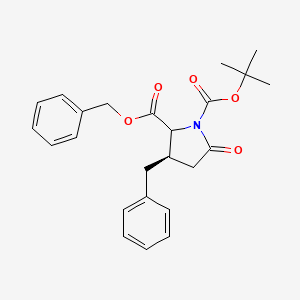
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

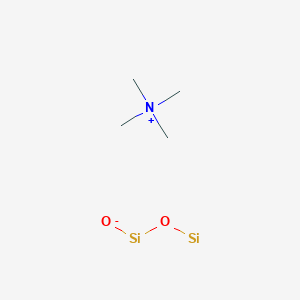
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
